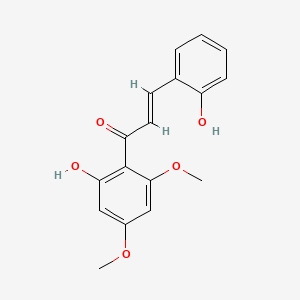

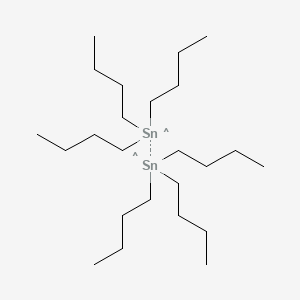

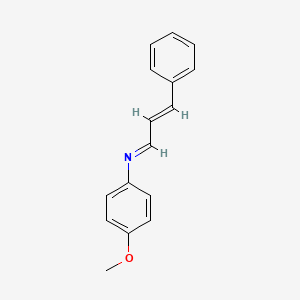

![molecular formula C10H11N7O2S B1337098 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 958994-81-5](/img/structure/B1337098.png)

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been extensively researched. They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

Thiadiazole derivatives have been shown to possess a broad spectrum of pharmacological activities. They have been used as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, one derivative had a yield of 82%, a melting point of 194–196°C, and an IR (KBr) of 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 .Applications De Recherche Scientifique

Urease Inhibitory Activity

One of the significant applications of this compound is as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori. Inhibiting urease can therefore be an effective strategy for treating infections caused by these bacteria . Derivatives of the compound have shown promising results in vitro, with some synthesized compounds exhibiting high activity against the enzyme, suggesting potential for further evaluation as therapeutic agents .

Anticancer Activity

Derivatives of 1,3,4-thiadiazole, a moiety present in the compound, have been studied for their anticancer properties . These derivatives can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . This mechanism suggests that the compound could be a scaffold for designing new antitumor agents, with the potential to modify its structure to enhance efficacy .

Antifungal Applications

The compound’s derivatives have also been evaluated for their antifungal activities . They have been tested against various fungal strains using techniques like the poison plate method, indicating their potential as antifungal agents . This application is particularly relevant in agriculture and medicine, where fungal infections can have devastating effects.

Anticonvulsant Properties

Another area of interest is the compound’s potential for anticonvulsant activity . Studies have shown that certain derivatives can exhibit muscle relaxant and anticonvulsant effects, which could be beneficial in the treatment of conditions like epilepsy . The exact mechanism of action is still under investigation, but the initial results are promising.

Antioxidant Potential

The compound has been associated with antioxidant activity . Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Derivatives of this compound have shown the ability to absorb electrons, which is a key characteristic of antioxidants, as measured by spectrophotometry .

Anti-Convulsant Activity

Lastly, the compound has been used to synthesize new amines with anti-convulsant activity . These amines have the potential to be developed into medications that can help manage seizures . The research in this area is ongoing, with the aim of finding more effective and safer treatments for convulsive disorders.

Orientations Futures

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the synthesis of new thiadiazole derivatives and their potential applications in medicine .

Mécanisme D'action

Target of Action

The compound, also known as 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione, has been found to target BRAF and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation. BRAF is a protein kinase involved in the MAPK/ERK pathway, which regulates cell division and differentiation, while VEGFR-2 is a receptor tyrosine kinase that plays a key role in angiogenesis .

Mode of Action

The compound interacts with its targets (BRAF and VEGFR-2) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the MAPK/ERK and VEGF signaling pathways. By inhibiting BRAF, it disrupts the MAPK/ERK pathway, which can lead to the suppression of cell growth and proliferation . By inhibiting VEGFR-2, it disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis .

Result of Action

The compound’s action results in the inhibition of cell growth and angiogenesis, which can potentially lead to the suppression of tumor growth . It has demonstrated remarkable cytotoxicity, with IC50 values ranging from 3.58 to 15.36 μM, against three cancer cell lines .

Propriétés

IUPAC Name |

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7O2S/c1-15-7-6(8(18)16(2)10(15)19)12-4-17(7)3-5-13-14-9(11)20-5/h4H,3H2,1-2H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDYPRKPEWPUOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

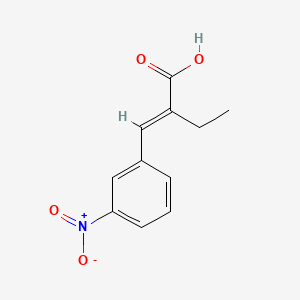

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

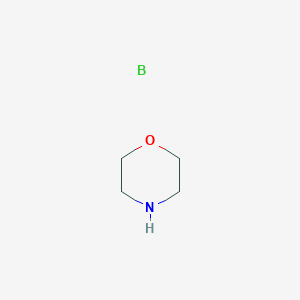

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

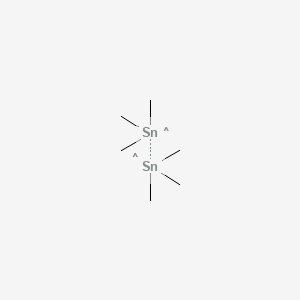

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)